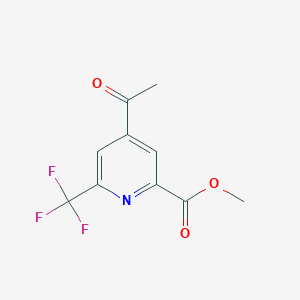
Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-acetyl-6-(trifluoromethyl)-2-pyridinecarboxylate is a chemical compound that belongs to the class of pyridinecarboxylates It is characterized by the presence of an acetyl group at the 4-position, a trifluoromethyl group at the 6-position, and a methyl ester group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-acetyl-6-(trifluoromethyl)-2-pyridinecarboxylate typically involves the reaction of 2-methyl-3-(trifluoromethyl)benzoic acid with methanol in the presence of sulfuric acid. The reaction mixture is heated under reflux conditions to yield the desired ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyridinecarboxylates.
科学研究应用
Methyl 4-acetyl-6-(trifluoromethyl)-2-pyridinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl 4-acetyl-6-(trifluoromethyl)-2-pyridinecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
- Methyl 2-methyl-3-(trifluoromethyl)benzoate
- 4-Acetyl-1-methylcyclohexene
- 4-Acetylbutyric acid
Comparison: Methyl 4-acetyl-6-(trifluoromethyl)-2-pyridinecarboxylate is unique due to the presence of both an acetyl and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it more versatile compared to similar compounds .
属性
分子式 |
C10H8F3NO3 |
|---|---|
分子量 |
247.17 g/mol |
IUPAC 名称 |
methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8F3NO3/c1-5(15)6-3-7(9(16)17-2)14-8(4-6)10(11,12)13/h3-4H,1-2H3 |
InChI 键 |
QMRNYXPCCIXNIR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



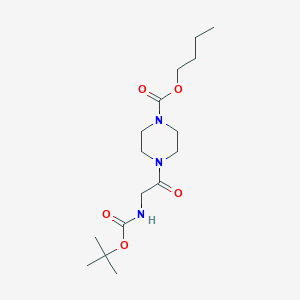
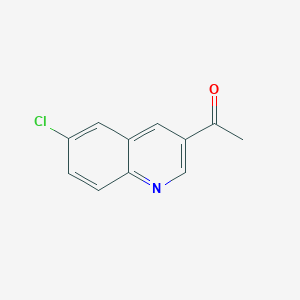
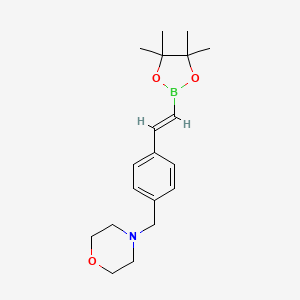
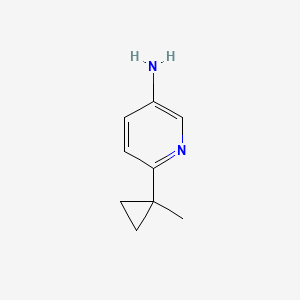
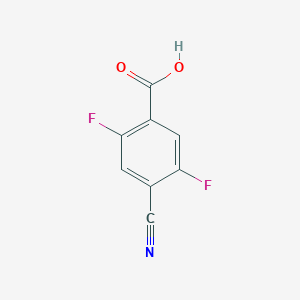
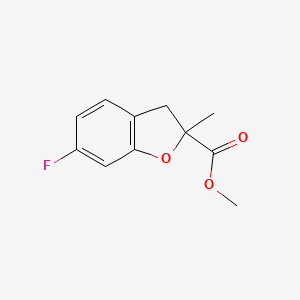

![1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13934045.png)
![n-[2-(3-Fluorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B13934048.png)
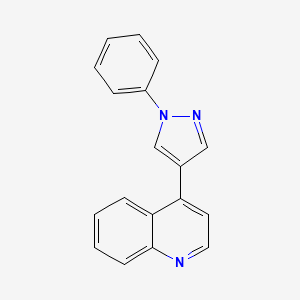
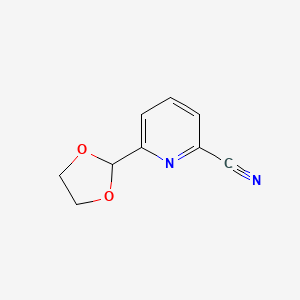
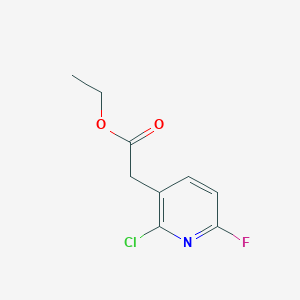
![N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine](/img/structure/B13934066.png)
